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Cat. No.: B1452961 Get Quote

(4-(N-Methylsulfamoyl)phenyl)boronic acid is a bifunctional reagent whose utility stems from

the distinct and synergistic properties of its two key moieties: the phenylboronic acid and the N-

methylsulfamoyl group.

The Phenylboronic Acid Moiety: This group is a cornerstone of modern organic synthesis,

primarily serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions.[1][2][3] This reaction is one of the most robust and widely used methods

for forming carbon-carbon bonds, essential for constructing the complex scaffolds of

pharmaceuticals and functional materials.[4][5] Boronic acids are generally stable, have low

toxicity, and their byproducts are often easily removed.[1]

The N-Methylsulfamoyl Moiety: The sulfonamide functional group is a privileged scaffold in

medicinal chemistry, appearing in a vast array of approved drugs.[6][7][8] The N-methylated

version in this specific reagent offers several key advantages in drug design:

Hydrogen Bonding: The sulfonamide nitrogen can act as a hydrogen bond donor, while the

sulfonyl oxygens are strong hydrogen bond acceptors, enabling critical interactions with

biological targets.[6]

Physicochemical Modulation: As a potent electron-withdrawing group, it lowers the pKa of

the boronic acid, which can be crucial for biological activity.[9] It also influences molecular

lipophilicity and solubility, key parameters in pharmacokinetics.[10]
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Metabolic Stability: Sulfonamides are generally resistant to metabolic degradation,

contributing to improved drug half-life.[10]

Bioisostere: It can serve as a bioisostere for other functional groups, like carboxylic acids

or amides, while offering different geometric and electronic properties.[11][12]

The combination of a reliable synthetic handle (the boronic acid) with a potent pharmacophore

(the N-methylsulfamoyl group) makes this reagent a highly valuable tool for creating novel

molecules with tailored properties.

Figure 1: Structural components of (4-(N-Methylsulfamoyl)phenyl)boronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling
Reactions
The primary synthetic application of (4-(N-Methylsulfamoyl)phenyl)boronic acid is its

participation in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This

reaction is fundamental to the synthesis of numerous pharmaceutical agents and advanced

materials.[2][5]

Mechanistic Considerations and Performance
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The electron-

withdrawing nature of the N-methylsulfamoyl group can influence the reaction kinetics,

particularly the transmetalation step, where the aryl group is transferred from boron to

palladium. While strong electron-withdrawing groups can sometimes slow this step, modern

palladium catalysts and ligand systems are highly efficient and can readily accommodate a

wide range of electronically diverse boronic acids.[13][14]

The key advantage of using this reagent is not necessarily to achieve higher yields than

simpler boronic acids (like unsubstituted phenylboronic acid), but to introduce the valuable N-

methylsulfamoyl pharmacophore into the target molecule in a single, efficient step.

Comparative Performance Data
The choice of boronic acid is dictated by the desired final structure. The following table

provides a conceptual comparison of reaction outcomes when coupling various 4-substituted
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phenylboronic acids with a generic aryl halide (Ar-X).

Boronic Acid
Substituent
Effect

Typical Yield
Range

Key Feature of
Product

Alternative
Building Block

(4-(N-

Methylsulfamoyl)

phenyl)boronic

acid

Electron-

withdrawing
80-95%

Introduces H-

bond

donor/acceptor,

improves

metabolic

stability

4-

Bromobenzenes

ulfonamide

(requires

subsequent

methylation and

borylation)

4-

(Methylsulfonyl)p

henylboronic

acid

Strongly

Electron-

withdrawing

85-98%

Introduces H-

bond acceptor

only;

metabolically

stable sulfone

1-Bromo-4-

(methylsulfonyl)b

enzene

4-

Methylphenylbor

onic acid[2]

Electron-

donating
90-99%

Introduces a

lipophilic methyl

group

4-Bromotoluene

Phenylboronic

acid
Neutral 90-99%

Provides a

simple,

unsubstituted

phenyl ring

Bromobenzene

Note: Yields are representative and highly dependent on the specific substrates, catalyst,

ligand, base, and solvent used.

Experimental Protocol: Synthesis of a Biaryl
Sulfonamide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (4-(N-
Methylsulfamoyl)phenyl)boronic acid with an aryl bromide.

Materials:
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(4-(N-Methylsulfamoyl)phenyl)boronic acid (1.1 eq)

Aryl Bromide (1.0 eq)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

Potassium Carbonate (K₂CO₃) (2.0 eq), aqueous solution (2 M)

1,4-Dioxane or Toluene/Ethanol mixture

Schlenk flask or microwave vial

Nitrogen or Argon source

Procedure:

Vessel Preparation: To a Schlenk flask, add the aryl bromide (1.0 eq), (4-(N-
Methylsulfamoyl)phenyl)boronic acid (1.1 eq), and Pd(PPh₃)₄ catalyst (0.03-0.05 eq).

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or

Argon) three times. Causality: This is critical to prevent oxidation of the Pd(0) catalyst, which

would render it inactive.

Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by the

aqueous potassium carbonate solution. The ratio of organic solvent to aqueous base is

typically between 2:1 and 4:1. Causality: The base is essential for the transmetalation step,

activating the boronic acid to form a more nucleophilic boronate species.

Reaction: Heat the mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-12

hours. The reaction can be monitored by TLC or LC-MS.[14]

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and

water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired biaryl sulfonamide.
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Pd(0)L₂
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Addition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1452961#literature-review-of-4-n-methylsulfamoyl-
phenyl-boronic-acid-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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